molecular formula C14H13N B1353861 1,2-dimethyl-3H-benzo[e]indole CAS No. 57582-31-7

1,2-dimethyl-3H-benzo[e]indole

Cat. No. B1353861
CAS RN: 57582-31-7
M. Wt: 195.26 g/mol
InChI Key: JLIDRDJNLAWIKT-UHFFFAOYSA-N
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Description

“1,2-dimethyl-3H-benzo[e]indole” is a chemical compound with the molecular formula C14H13N. It is used as a key intermediate in the synthesis of various dyes and pharmaceutical intermediates .


Physical And Chemical Properties Analysis

“1,2-dimethyl-3H-benzo[e]indole” is a solid at 20°C . It has a light yellow to brown color .

Scientific Research Applications

Bioactive Aromatic Heterocyclic Macromolecules

1,2-Dimethyl-3H-benzo[e]indole derivatives have been synthesized and modified with biomolecules like monosaccharides to create new compounds showing biological activity. These molecules exhibit potential as antibacterial and antifungal agents, highlighting their significance in developing new therapeutic agents (Mahmood, Salman, & Abd, 2022).

Synthesis and Cytotoxicity of Chalcones Derived from Indole Compounds

New chalcones derived from indole compounds have been synthesized, demonstrating cytotoxic activity against human breast cancer cell lines. This research emphasizes the potential of these compounds in cancer therapy, especially for their inhibitory effects on cancer cell proliferation (Mohammad & Ali, 2022).

Chemical Sensor Development

A derivative of 1,2-dimethyl-3H-benzo[e]indole has been explored as a highly sensitive chemical sensor for CN−. This study illustrates the application of these compounds in developing advanced sensing technologies for environmental monitoring and safety applications (Zhu et al., 2021).

Photochromic Systems

Compounds based on 1,2-dimethyl-3H-benzo[e]indole have been utilized in the creation of photochromic systems. These systems have significant applications in material science, particularly in developing smart materials that change color in response to light (Nakayama, Hayashi, & Irie, 1991).

Fluorescent pH Probes for Cellular Imaging

Derivatives of 1,2-dimethyl-3H-benzo[e]indole have been developed as ratiometric emission fluorescent pH probes. These probes are instrumental in biological research, particularly for imaging and monitoring pH fluctuations in living cells (Fan et al., 2015).

Quantum Yield Studies in Organic Chemistry

These compounds have been studied for their quantum yields in photoinduced cyclization/ring-opening reactions, contributing significantly to the field of organic chemistry and photochemistry (Nakayama, Hayashi, & Irie, 1991).

properties

IUPAC Name

1,2-dimethyl-3H-benzo[e]indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N/c1-9-10(2)15-13-8-7-11-5-3-4-6-12(11)14(9)13/h3-8,15H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLIDRDJNLAWIKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC2=C1C3=CC=CC=C3C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80500851
Record name 1,2-Dimethyl-3H-benzo[e]indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80500851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-dimethyl-3H-benzo[e]indole

CAS RN

57582-31-7
Record name 1,2-Dimethyl-3H-benzo[e]indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80500851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
S Gao, Z Wu, X Fang, A Lin, H Yao - Organic letters, 2016 - ACS Publications
A palladium-catalyzed dearomative allylic alkylation of indoles with alkynes to construct indolenines with C3-quarternary centers was reported. The in situ formed arylallene …
Number of citations: 59 pubs.acs.org
X Fang, Q Li, R Shi, H Yao, A Lin - Organic letters, 2018 - ACS Publications
An unprecedented acid- and ligand-controlled divergent allylation of indoles with unactivated skipped enynes via Pd hydride catalysis has been disclosed. This redox-neutral …
Number of citations: 30 pubs.acs.org

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